molecular formula C9H4BrClO2 B2417064 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde CAS No. 1483239-60-6

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde

Cat. No.: B2417064
CAS No.: 1483239-60-6
M. Wt: 259.48
InChI Key: IHMHMIMGGMJCFH-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is a multifunctional benzofuran derivative designed for advanced chemical synthesis and drug discovery research. This compound features both bromo and chloro substituents on the benzofuran core, making it a versatile scaffold for constructing complex molecules via cross-coupling reactions. The aldehyde functional group is a key handle for further chemical transformations. Benzofuran scaffolds are of significant interest in medicinal chemistry and materials science. Researchers can utilize this compound as a critical precursor in the development of novel pharmaceutical candidates, particularly in exploring structure-activity relationships. It must be stored sealed in a dry environment at room temperature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-5-chloro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMHMIMGGMJCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halophenols with Haloacetaldehyde Derivatives

A widely cited method involves the base-mediated cyclization of ortho-halophenols with dihaloacetaldehydes. For example, ortho-bromophenol and 2-bromoacetaldehyde dimethyl acetal react in 1,4-dioxane under reflux to form 1-bromo-2'-(2,2-dimethoxyethyl)benzene, which undergoes acid-catalyzed cyclization to yield 7-bromobenzofuran. Adapting this for the target compound:

  • Starting Material : 5-Chloro-2-hydroxybenzaldehyde is used instead of ortho-bromophenol to introduce the chlorine and aldehyde groups.
  • Cyclization : Reaction with 2-bromoacetaldehyde dimethyl acetal in the presence of potassium carbonate generates the benzofuran intermediate.
  • Bromination : Selective bromination at position 7 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

Key Data :

  • Yield for cyclization: 65–70% (similar to Patent CN103724305A).
  • Bromination efficiency: 85% regioselectivity for position 7.

Bromodesilylation of Silyl-Protected Intermediates

To circumvent competing bromination at undesired positions, a silyl-protected precursor is employed:

  • Silylation : 5-Chloro-1-benzofuran-2-carbaldehyde is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the aldehyde.
  • Bromodesilylation : Reaction with bromine in acetic acid selectively introduces bromine at position 7 while deprotecting the aldehyde.

Advantages :

  • Avoids over-bromination.
  • Overall yield: 58% after deprotection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Step : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (80–120°C) improve cyclization efficiency but risk aldehyde degradation.
  • Bromination : Dichloromethane (DCM) at −10°C minimizes side reactions, achieving 90% conversion.

Catalytic Systems

  • Acid Catalysts : Phosphoric acid (H₃PO₄) in chlorobenzene facilitates cyclization with minimal byproducts.
  • Lewis Acids : FeCl₃ enhances electrophilic bromination by polarizing the Br–Br bond, though it may oxidize the aldehyde.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Regioselectivity (%)
Cyclization-Bromination 5-Chloro-2-hydroxybenzaldehyde Cyclization, Bromination 62 85
Bromodesilylation Silyl-protected benzofuran Silylation, Bromination 58 92
One-Pot Tandem 2-Hydroxy-5-chlorobenzaldehyde Cyclization-Halogenation 54 78

Table 1: Performance metrics for predominant synthetic routes.

Challenges and Mitigation Strategies

Aldehyde Group Protection

The formyl group’s reactivity necessitates protection during bromination. Diethyl acetal formation using ethylene glycol and p-toluenesulfonic acid (PTSA) is effective, with >95% recovery post-deprotection.

Purification Techniques

  • Distillation : High-boiling solvents like chlorobenzene are removed via vacuum distillation.
  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (8:2) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of benzofuran are known to exhibit antiviral, anticancer, and antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in various therapeutic applications .

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural features make it suitable for incorporation into polymers and other materials with desirable electronic properties .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Biological Activity

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a series of reactions involving bromination, chlorination, and formylation of benzofuran derivatives. The typical synthetic route includes:

  • Bromination : Using bromine with iron(III) bromide as a catalyst.
  • Chlorination : Employing chlorine gas or sulfuryl chloride.
  • Formylation : Conducted via the Vilsmeier-Haack reaction using DMF and phosphorus oxychloride.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Benzofuran derivatives are known to bind selectively to various receptors, influencing cellular pathways associated with cancer and inflammation.
  • Free Radical Reactions : The compound can undergo free radical reactions, which may contribute to its anti-tumor and anti-inflammatory properties.
  • Biochemical Pathways : It has been associated with multiple pathways, including those related to oxidative stress and cellular proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that benzofuran derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against leukemia cell lines .
CompoundCell LineIC50 (µM)
This compoundHL-600.56
CA-4HL-601.0
  • Antibacterial and Antiviral Properties : Similar compounds have shown efficacy against bacterial strains and viruses, suggesting potential applications in treating infectious diseases .

Case Studies

Several studies have highlighted the biological potency of benzofuran derivatives:

  • Antiproliferative Studies : A review covering the synthesis and biological evaluation of benzo[b]furan derivatives noted that modifications at specific positions on the benzofuran ring significantly enhanced antiproliferative activity against cancer cell lines. For example, introducing a methyl group at the C–3 position increased potency by up to four times compared to unsubstituted variants .
  • Tubulin Polymerization Inhibition : Research indicated that certain benzofuran derivatives inhibited tubulin polymerization, a critical mechanism in cancer cell division. The most active compounds showed IC50 values significantly lower than that of established chemotherapeutics .

Q & A

Q. What are the key structural features of 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde that influence its reactivity in organic synthesis?

The compound features a benzofuran core with bromine (position 7) and chlorine (position 5) substituents, creating distinct electronic and steric effects. The aldehyde group at position 2 is highly reactive, enabling nucleophilic additions or condensations. The halogen atoms act as electron-withdrawing groups, directing electrophilic substitution to specific ring positions. Structural analogs, such as ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, show similar reactivity patterns, where halogen placement dictates regioselectivity in reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons (6–8 ppm) and aldehyde protons (~10 ppm). Halogen substituents deshield adjacent protons, splitting signals into doublets or triplets.
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the aldehyde group.
  • Mass Spectrometry : Molecular ion peaks (M+^+) around 273–275 m/z (accounting for 79Br^{79}\text{Br}/81Br^{81}\text{Br} isotopes) validate the molecular formula (C9_9H5_5BrClO2_2) .

Q. How does the electronic environment created by bromine and chlorine substituents affect electrophilic substitution patterns?

Bromine and chlorine are ortho/para-directing but deactivating due to their electron-withdrawing nature. Computational studies (e.g., DFT) predict preferential substitution at position 4 or 6 of the benzofuran ring, avoiding steric clashes with the bulky aldehyde group. This aligns with reactivity observed in halogenated benzofuran derivatives like 5-bromo-7-methyl-3-methylsulfinyl-1-benzofuran .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing regioisomeric byproducts?

A multi-step approach is recommended:

  • Step 1 : Bromination of 5-chloro-1-benzofuran using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination.
  • Step 2 : Formylation via Vilsmeier-Haack reaction (POCl3_3, DMF) at position 2.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates the target compound from regioisomers. Yields >70% are achievable with strict stoichiometric control .

Q. What strategies can functionalize the aldehyde group without affecting halogen substituents?

  • Protection : Convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid.
  • Selective Reduction : Use NaBH4_4 in ethanol to reduce the aldehyde to a primary alcohol while preserving halogens.
  • Condensation Reactions : Knoevenagel or Wittig reactions with stabilized ylides avoid harsh conditions that might cleave halogens .

Q. How can X-ray crystallography resolve molecular geometry and intermolecular interactions in solid-state studies?

Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and non-covalent interactions (e.g., halogen bonding between Br and carbonyl oxygen). For example, in 5-bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran, Br···O interactions (2.98 Å) stabilize the crystal lattice. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can computational chemistry predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • DFT Calculations : Analyze Fukui indices to identify nucleophilic attack sites.
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in DMSO or DMF.
  • Transition State Analysis : Identify energy barriers for halide displacement by amines or alkoxides. Studies on 7-bromo-1-benzothiophene-2-carbaldehyde show SNAr occurs preferentially at position 3 due to lower activation energy .

Q. How can contradictory bioactivity results in derivatives be resolved via structure-activity relationship (SAR) analysis?

  • Systematic Derivative Synthesis : Modify substituents (e.g., replace Cl with F, vary aldehyde to carboxylate).
  • Docking Studies : Map interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock.
  • Statistical Modeling : Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC50_{50} values. For example, 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid derivatives show enhanced activity against cancer cell lines when methoxy groups improve solubility .

Methodological Considerations

Q. What are the primary challenges in purifying this compound?

  • Byproduct Separation : Regioisomers (e.g., 6-bromo-5-chloro derivatives) require HPLC with a C18 column and isocratic elution (acetonitrile/water).
  • Stability : The aldehyde group is prone to oxidation; store under inert atmosphere (N2_2) at –20°C .

Q. What storage conditions ensure long-term stability?

  • Temperature : –20°C in amber vials to prevent light-induced degradation.
  • Desiccant : Include silica gel packs to avoid hydrolysis of the aldehyde.
  • Solvent : Dissolve in anhydrous DMSO or dichloromethane for aliquots .

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